molecular formula C5H8BrN3 B1268418 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine CAS No. 19848-99-8

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No. B1268418
CAS RN: 19848-99-8
M. Wt: 190.04 g/mol
InChI Key: XZVCZZLJWIYRMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, often involves multi-step chemical reactions that ensure the introduction of specific functional groups into the pyrazole core. Typical methods include the reaction of primary and secondary amines with precursors like brominated compounds or the use of specific catalysts to facilitate the bromination and methylation steps required to produce the target compound. For example, the synthesis of related pyrazole compounds has been achieved through methods that incorporate bromo and methyl groups at specific positions on the pyrazole ring, demonstrating the versatility and adaptability of synthetic strategies to produce such derivatives (Bobko et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. These analyses provide detailed insights into the arrangement of atoms within the molecule, bond lengths, angles, and the overall 3D conformation. Studies on similar pyrazole derivatives have shown that the bromo and methyl groups significantly influence the electronic distribution and molecular stability, as evidenced by NMR spectroscopy and DFT calculations (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including nucleophilic substitution, coupling reactions, and functional group transformations. These reactions are pivotal for further modifying the compound to achieve desired properties or to incorporate it into more complex molecules. For instance, the bromo group can participate in cross-coupling reactions, enabling the synthesis of arylated pyrazoles, which are of interest in medicinal chemistry and material science (Moraes et al., 2019).

Physical Properties Analysis

The physical properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling, storage, and application in various domains. These properties are influenced by the molecular structure and the presence of functional groups. The analysis of related compounds through X-ray crystallography and thermal studies provides insights into the solid-state characteristics and stability under different conditions (Moreno-Suárez et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, including its reactivity, stability, and interaction with other molecules, are key for its application in synthesis and chemical research. Studies on pyrazole derivatives highlight the influence of substituents on the electronic properties, reactivity towards nucleophiles and electrophiles, and the potential for participating in cycloaddition reactions and hydrogen bonding (Goikhman et al., 2009).

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Indole derivatives play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Synthesis of Biologically Active Molecules

    • Field : Biochemistry
    • Application : 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is used as a starting material in the synthesis of biologically active molecules.
    • Method : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The outcomes of these syntheses were not provided in the source.
  • Preparation of Solid Hexacoordinate Complexes

    • Field : Inorganic Chemistry
    • Application : 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is used in the preparation of solid hexacoordinate complexes .
    • Method : The complexes are prepared by reaction with dimethyl- and divinyl-tindichloride .
    • Results : The outcomes of these preparations were not provided in the source .
  • Antileishmanial and Antimalarial Evaluation

    • Field : Pharmacology
    • Application : A compound synthesized using 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine was evaluated for antileishmanial and antimalarial activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound showed potent in vitro antipromastigote activity characterized by lower binding free energy (-9.8 kcal/mol) .
  • Synthesis of Pyrazole Scaffolds

    • Field : Organic Chemistry
    • Application : 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is used in the synthesis of pyrazole scaffolds. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Synthesis of Imidazole Containing Compounds

    • Field : Medicinal Chemistry
    • Application : A compound synthesized using 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine was evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Compounds synthesized showed potent anti-tubercular activity .
  • Synthesis of 1,4’-Bipyrazoles

    • Field : Organic Chemistry
    • Application : 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .
  • Synthesis of 3,5-Diaryl-4-bromo-3H-pyrazoles

    • Field : Organic Chemistry
    • Application : A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

4-bromo-2,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVCZZLJWIYRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345590
Record name 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

CAS RN

19848-99-8
Record name 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Jedinák, P Cankař - European Journal of Organic Chemistry, 2016 - Wiley Online Library
Halogenated aminopyrazoles have rarely been utilized in metal‐catalysed cross‐coupling reactions mainly due to the complexation of the aminopyrazoles to the metal center, which …

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